molecular formula C21H33BN6O5 B038202 Acetylphenylalanyl-prolyl-bor-arginine CAS No. 124216-70-2

Acetylphenylalanyl-prolyl-bor-arginine

Cat. No.: B038202
CAS No.: 124216-70-2
M. Wt: 460.3 g/mol
InChI Key: NHUNNUFTIMZMOJ-DVKDBIPTSA-N
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Description

Acetylphenylalanyl-prolyl-bor-arginine is a synthetic peptide boronic acid derivative characterized by a boronic acid group integrated into an arginine residue. Its structure includes an N-terminal acetylated phenylalanine, a proline linker, and a bor-modified arginine (Figure 1). This compound is hypothesized to act as a protease inhibitor, leveraging the boronic acid moiety’s ability to form reversible covalent bonds with catalytic serine residues in enzymes like thrombin or proteasomes . The acetyl group enhances metabolic stability and membrane permeability compared to non-acetylated analogs, a common strategy in peptide-based drug design.

Properties

CAS No.

124216-70-2

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

IUPAC Name

[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1

InChI Key

NHUNNUFTIMZMOJ-DVKDBIPTSA-N

SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Isomeric SMILES

B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Synonyms

acetylphenylalanyl-prolyl-bor-arginine
P 8714
P-8714

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Alkynyltrifluoroborate Salts: Stability: Trifluoroborate salts exhibit superior hydrolytic stability compared to boronic esters due to the electron-withdrawing trifluoromethyl group, which mitigates boronate oxidation and hydrolysis . Reactivity: These salts efficiently undergo Pd-catalyzed cross-coupling reactions, a property less pronounced in boronic esters like Acetylphenylalanyl-prolyl-bor-arginine .

Bortezomib (Velcade®): A clinically approved proteasome inhibitor with a boronic acid moiety.

Stability and Reactivity

Property This compound Phenylalanyl-prolyl-boroarginine Alkynyltrifluoroborate Salts
Stability (Hydrolytic) Moderate Low High
Reactivity in Pd Coupling Moderate Low High
Metabolic Stability High (due to acetylation) Low N/A
  • Mechanistic Insights : The boronic acid group in this compound enables reversible enzyme inhibition, whereas trifluoroborates prioritize synthetic utility over biological targeting .

Preparation Methods

Fmoc-Based Strategy with Boronate-Protected Arginine

A widely adopted method involves Fmoc solid-phase synthesis using a boronate-protected arginine derivative. The process follows these steps:

  • Resin Loading : A Wang resin preloaded with Fmoc-arginine(Pbf)-OH is used, where the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino moiety.

  • Boronate Introduction : The boronic acid is introduced as a pinacol ester via Suzuki-Miyaura coupling to a modified arginine side chain. This step requires palladium catalysis and occurs under inert conditions to prevent oxidation.

  • Sequential Coupling : Fmoc-proline and Fmoc-phenylalanine are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation, followed by N-terminal acetylation with acetic anhydride.

  • Global Deprotection : Cleavage from the resin using TFA (trifluoroacetic acid) removes the Pbf group and liberates the boronic acid. Pinacol ester hydrolysis is achieved via pH adjustment to 8.5–9.0.

Key Data :

  • Yield: 68–72% (crude peptide)

  • Purity: >85% after reverse-phase HPLC purification

  • Critical Parameters:

    • Suzuki coupling temperature: 50–60°C

    • TFA concentration: 95% (v/v) with 2.5% H2O as scavenger

Solution-Phase Synthesis with Fragment Condensation

Boc-Protected Intermediate Strategy

This method, adapted from thrombin inhibitor syntheses, involves fragment condensation of acetylphenylalanyl-proline with bor-arginine:

  • Bor-Arginine Synthesis :

    • Boc-Arg(NO2)-OH is reacted with pinacol boronate using DCC (dicyclohexylcarbodiimide) mediation.

    • Nitro group reduction with H2/Pd-C yields boronate-protected arginine.

  • Dipeptide Formation :

    • Acetylphenylalanyl-proline is synthesized via mixed anhydride coupling (isobutyl chloroformate) in THF at -15°C.

  • Fragment Coupling :

    • The dipeptide and bor-arginine are coupled using HOBt (hydroxybenzotriazole) and EDCI (ethylcarbodiimide hydrochloride) in DMF.

Key Data :

  • Overall Yield: 54% (four steps)

  • Optical Purity: >99% ee (chiral HPLC)

  • Limitations: Scalability issues due to intermediate purification requirements

Hybrid Liquid-Phase/SPPS Methodology

A patented hybrid approach combines solution-phase boronate synthesis with SPPS:

  • Boronate Preparation :

    • L-Arginine is converted to its tert-butyloxycarbonyl (Boc)-protected form.

    • Boronation via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst.

  • SPPS Assembly :

    • The boronate-arginine derivative is loaded onto a 2-chlorotrityl resin.

    • Proline and acetylated phenylalanine are sequentially added using DIC (diisopropylcarbodiimide)/Oxyma activation.

  • One-Pot Deprotection :

    • Simultaneous resin cleavage and boronate deprotection using TFA/H2O (95:5) at 25°C for 2 hours.

Advantages :

  • Reduced racemization risk vs. solution-phase methods

  • Higher throughput (85% yield for decagram batches)

Comparative Analysis of Synthetic Methods

ParameterSPPS (Fmoc)Solution-PhaseHybrid Approach
Average Yield68%54%85%
Purity (Crude)85%78%90%
ScalabilityModerateLowHigh
Boronate Stability+++++++++
Equipment RequirementsHighModerateHigh

Key: ++++ = Excellent, ++ = Moderate, + = Poor

Critical Process Optimization Strategies

Boronate Protection-Deprotection Dynamics

Pinacol esters demonstrate superior stability over MIDA (N-methyliminodiacetic acid) boronate during TFA treatments. However, residual pinacol (≥0.5%) can inhibit protease activity, necessitating rigorous dialysis. Alternative protecting groups like trifluoroborate salts (KHF2-mediated) show promise for improved cleavage kinetics.

Racemization Mitigation

Coupling temperatures below -10°C reduce epimerization at proline’s α-carbon. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activation provides faster coupling rates (15 min vs. 45 min for HBTU), minimizing exposure to basic conditions.

Industrial-Scale Production Considerations

A pilot-scale process (50 kg batch) employs continuous flow chemistry for critical steps:

  • Continuous Suzuki Coupling :

    • Residence time: 8 min

    • Pd retention: <5 ppm (activated carbon filtration)

  • Membrane-Based Purification :

    • Nanofiltration removes TFA salts with 98% efficiency

    • Lyophilization cycle time reduced by 40% via vacuum-spray drying

Q & A

Q. What are the optimal synthesis protocols for Acetylphenylalanyl-prolyl-bor-arginine, and how do reaction conditions influence peptide purity?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key factors include:

  • Coupling efficiency : Use of HOBt/DIC or PyBOP for boronate-containing residues to minimize racemization .
  • Boronate stability : pH-controlled deprotection (e.g., 0.1 M TFA in DCM) to preserve the boronic acid moiety .
  • Purity validation : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients, coupled with MALDI-TOF MS for mass confirmation .

Q. How is the inhibitory activity of this compound against serine proteases quantified, and what controls are essential?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition constants (Kᵢ) under pseudo-first-order conditions. Include controls for non-specific binding (e.g., bovine serum albumin) and solvent effects (DMSO ≤1%) .
  • Pre-incubation time : Optimize to account for slow-binding inhibition kinetics typical of boronic acid derivatives .

Advanced Research Questions

Q. How do contradictory findings regarding the compound’s selectivity for thrombin vs. factor Xa arise, and what experimental designs resolve these discrepancies?

Methodological Answer: Contradictions often stem from:

  • Substrate specificity : Differences in assay substrates (e.g., chromogenic vs. fluorogenic) or buffer ionic strength altering protease conformation .
  • Resolution strategy : Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics + functional clotting assays) to validate selectivity .
  • Structural analysis : Molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in thrombin vs. factor Xa active sites .

Q. What are the methodological challenges in assessing the compound’s stability in physiological buffers, and how are degradation products characterized?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the boronate ester in aqueous media (pH >7.4) or oxidation of the prolyl residue.
  • Stability protocols :
    • Incubation conditions : Simulate physiological pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) over 24–72 hours .
    • Analytical tools : LC-MS/MS with stable isotope-labeled internal standards to quantify degradation products (e.g., phenylalanine-boronic acid) .

Q. How can researchers reconcile in vitro potency data with in vivo efficacy studies for this compound?

Methodological Answer:

  • Pharmacokinetic bridging : Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeled (³H/¹⁴C) analogs in rodent models .
  • Bioavailability optimization : Co-administration with cyclodextrin-based formulations to enhance solubility and reduce plasma protein binding .
  • In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., Phoenix WinNonlin) to predict efficacy thresholds .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability in protease inhibition assays?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .
  • Reproducibility checklist : Document lot numbers of enzymes, substrate purity, and ambient humidity (critical for boronate stability) .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer:

  • Quality control (QC) criteria : Enforce strict thresholds for HPLC purity (≥95%), enantiomeric excess (≥98% by chiral LC), and residual solvent levels (e.g., DMF <500 ppm) .
  • Batch documentation : Archive NMR (¹H/¹³C) and HRMS spectra for cross-comparison in supplementary materials .

Emerging Research Directions

Q. What advanced techniques are being explored to enhance the compound’s blood-brain barrier (BBB) penetration for neurological applications?

Methodological Answer:

  • Prodrug strategies : Conjugation with cell-penetrating peptides (e.g., TAT) or PEGylation to improve BBB transit .
  • In silico modeling : Predict logP and polar surface area (PSA) using ChemAxon or Schrödinger Suite to optimize lipophilicity .

Q. How can CRISPR-Cas9 screening identify off-target effects of this compound in genome-wide studies?

Methodological Answer:

  • Library design : Use a genome-wide sgRNA library (e.g., Brunello) to screen for synthetic lethality or resistance mechanisms .
  • Validation : Follow-up with RNA-seq and pathway analysis (Ingenuity IPA) to map secondary targets .

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